3-(Cyclopropylmethoxy)-4-iodobenzoic acid
Overview
Description
3-(Cyclopropylmethoxy)-4-iodobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a cyclopropylmethoxy group and an iodine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-4-iodobenzoic acid typically involves multiple steps. One common method starts with the iodination of 4-hydroxybenzoic acid to obtain 4-iodobenzoic acid. This is followed by the introduction of the cyclopropylmethoxy group through an etherification reaction. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the etherification process.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification steps often include recrystallization and chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-4-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include azido, thiocyanato, or other substituted benzoic acids.
Oxidation: Products include quinones or other oxidized derivatives.
Reduction: Products include alcohols or aldehydes derived from the carboxylic acid group.
Scientific Research Applications
3-(Cyclopropylmethoxy)-4-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-4-iodobenzoic acid involves its interaction with specific molecular targets. The cyclopropylmethoxy group and the iodine atom play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, including those involved in cell signaling and metabolism. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating enzyme activities and receptor functions.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound has a similar structure but with difluoromethoxy instead of iodine.
4-(Cyclopropylmethoxy)-2-nitroaniline: Another related compound with a nitro group instead of iodine.
Uniqueness
3-(Cyclopropylmethoxy)-4-iodobenzoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a compound of interest in medicinal chemistry.
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-4-iodobenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO3/c12-9-4-3-8(11(13)14)5-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVVXGDKJYVULN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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